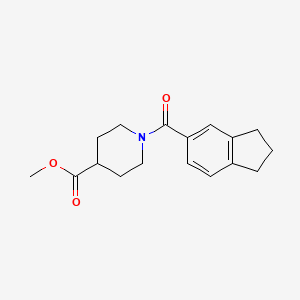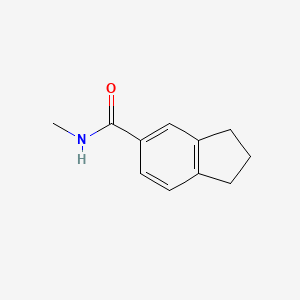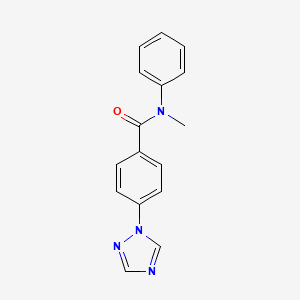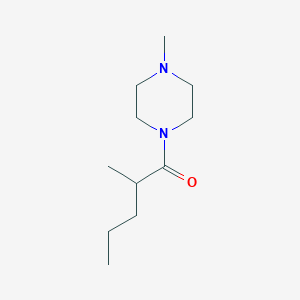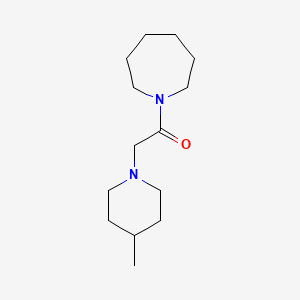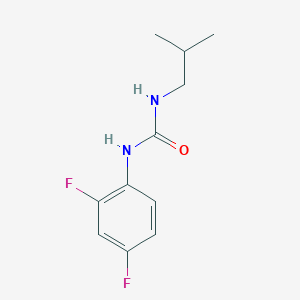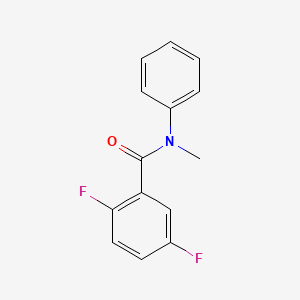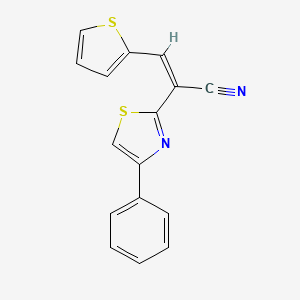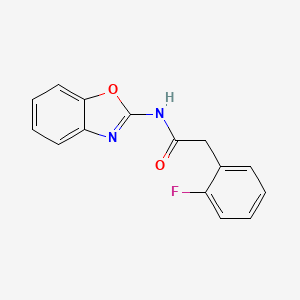![molecular formula C15H15ClN2O B7500850 4-chloro-N-methyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7500850.png)
4-chloro-N-methyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-methyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as CMMP, and it is a potent inhibitor of the protein kinase, cyclin-dependent kinase 4 (CDK4). CDK4 is a crucial regulator of the cell cycle, and its inhibition has been shown to have therapeutic potential in various types of cancer.
作用机制
The mechanism of action of CMMP involves the inhibition of 4-chloro-N-methyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide activity. 4-chloro-N-methyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide is a protein kinase that plays a crucial role in the G1 phase of the cell cycle. It phosphorylates and activates the retinoblastoma protein (RB), which allows cells to progress through the cell cycle. Inhibition of 4-chloro-N-methyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide activity by CMMP leads to the accumulation of hypophosphorylated RB, which arrests cells in the G1 phase and induces apoptosis in cancer cells.
Biochemical and Physiological Effects
CMMP has been shown to have significant biochemical and physiological effects. In cancer cells, CMMP induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth and metastasis. CMMP has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, CMMP has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
CMMP has several advantages for lab experiments. It is a potent and selective inhibitor of 4-chloro-N-methyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide, making it a valuable tool for studying the role of 4-chloro-N-methyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide in cancer and other diseases. CMMP is also water-soluble, making it easy to prepare and administer in cell culture and animal models. However, CMMP has limitations in terms of its stability and solubility in vivo, which may affect its efficacy in clinical settings.
未来方向
For the study of CMMP include the development of more potent and selective 4-chloro-N-methyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide inhibitors, investigation of the role of 4-chloro-N-methyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide in other diseases, and the use of CMMP in combination with other therapies.
合成方法
The synthesis of CMMP involves a series of chemical reactions that begin with the reaction of 2-chloronicotinic acid with thionyl chloride to form 2-chloronicotinoyl chloride. This intermediate is then reacted with N-methyl-N-[(2-methylphenyl)methyl]amine in the presence of triethylamine to form the final product, CMMP. The synthesis of CMMP has been optimized to produce high yields and purity, making it suitable for scientific research.
科学研究应用
CMMP has been extensively studied for its therapeutic potential in cancer treatment. 4-chloro-N-methyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide is a key regulator of the cell cycle, and its overexpression has been associated with various types of cancer, including breast, lung, and pancreatic cancer. CMMP has been shown to inhibit 4-chloro-N-methyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide activity, leading to cell cycle arrest and apoptosis in cancer cells. In preclinical studies, CMMP has demonstrated efficacy in inhibiting tumor growth and metastasis in various cancer models.
属性
IUPAC Name |
4-chloro-N-methyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O/c1-11-5-3-4-6-12(11)10-18(2)15(19)14-9-13(16)7-8-17-14/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLAHEAXOKBXBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(C)C(=O)C2=NC=CC(=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-methyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Acetic acid;spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,1'-cyclohexane]-3-carboxylic acid](/img/structure/B7500784.png)
